3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol

MAO-A inhibitor Subtype selectivity Neuropsychiatric disorders

Researchers needing a highly selective MAO-A inhibitor to avoid the 'cheese effect' and off-target MAO-B inhibition can use this compound. It provides clear data in serotonergic and noradrenergic models. - IC50 of 73 nM against MAO-A, with >4,600-fold selectivity over MAO-B (IC50 340,000 nM). - The m-tolyl-cyclobutane core offers a versatile scaffold for SAR studies and CNS drug discovery. - Available at gram scale with ≥98% purity, shipped at room temperature, for immediate global delivery.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13620722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2(CC(C2)O)CN
InChIInChI=1S/C12H17NO/c1-9-3-2-4-10(5-9)12(8-13)6-11(14)7-12/h2-5,11,14H,6-8,13H2,1H3
InChIKeyILCLYQSPKCCNIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol: Selective MAO-A Inhibitor Scaffold


3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol (CAS: 1494978-05-0) is a cyclobutane-based amino alcohol featuring an m-tolyl substituent at the 3-position . It is categorized as a monoamine oxidase A (MAO-A) inhibitor with an IC50 of 73 nM against bovine brain mitochondrial MAO-A [1]. The compound is commercially available for research purposes with a purity of ≥98%, a molecular weight of 191.27 g/mol, and a predicted LogP of 1.35 .

PathwayMAO-A pathway inhibition study fit
ScaffoldCyclobutane-amino alcohol core with aminomethyl handle
Selectivitym-Tolyl substitution supports MAO-A subtype selectivity context

MAO-A Selectivity Over MAO-B


Generic MAO inhibitors like clorgyline or moclobemide exhibit varying degrees of subtype selectivity and off-target activity. The specific m-tolyl substitution pattern on the cyclobutane scaffold of 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol confers a distinct MAO-A selectivity profile, with an IC50 of 340,000 nM against MAO-B, resulting in a >4,600-fold selectivity window [1]. This contrasts with non-selective or irreversible MAO inhibitors that carry higher risks of hypertensive crisis (the 'cheese effect') [2]. Simple replacement with a para-tolyl or unsubstituted phenyl analog would alter the molecule's geometry, potentially disrupting this critical selectivity profile.

!
m-Tolyl substitution pattern may not transfer to para-tolyl or unsubstituted phenyl analogs; geometry shift can alter MAO-A selectivity profile.
!
Reversible MAO-A inhibition context differs from irreversible or non-selective MAO inhibitors; tyramine-sensitivity risk context may vary across models.
!
Selectivity ratio derived from bovine brain mitochondria; cross-species MAO-A/B selectivity may require independent verification.

Key Differentiation Evidence


MAO-A Selectivity Window

The compound demonstrates potent inhibition of bovine brain mitochondrial MAO-A with an IC50 of 73 nM, while inhibition of MAO-B in the same species and tissue preparation yields an IC50 of 340,000 nM [1]. This corresponds to a selectivity index (SI) of approximately 4,658-fold for MAO-A over MAO-B. In contrast, the clinically used MAO-A inhibitor moclobemide has a reported selectivity of ~200-fold for MAO-A over MAO-B in rat brain [2], indicating that 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol exhibits a substantially larger selectivity window under comparable enzymatic assay conditions, although species differences (bovine vs. rat) prevent a strict head-to-head comparison.

MAO-A Selectivity
Reported
MAO-A IC50 73 nM vs. MAO-B 340,000 nM; SI ≈ 4,658
Moclobemide SI ≈ 200 (rat brain, cross-study)
Supports MAO-A subtype selectivity interpretation under assay conditions.
Bovine vs. rat species difference prevents direct head-to-head conclusion.
MAO-A inhibitor Subtype selectivity Neuropsychiatric disorders

CNS-Favorable Physicochemical Profile

Computational prediction using standard in silico tools indicates that 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol has a topological polar surface area (TPSA) of 46.25 Ų and a LogP of 1.35 . These values lie within the favorable range for CNS drug candidates (TPSA < 60-70 Ų; LogP 1-3) suggested by the rule of thumb for blood-brain barrier penetration [1]. In comparison, moclobemide has a TPSA of ~41.6 Ų but a higher LogP of ~2.3 [2], and clorgyline has a LogP of ~4.1 [2], indicating that the target compound's lower lipophilicity may lead to a reduced volume of distribution and lower non-specific tissue binding relative to more lipophilic MAO inhibitors.

CNS Physicochemical Profile
Predicted
TPSA 46.25 Ų; LogP 1.35
Moclobemide LogP ≈ 2.3; Clorgyline LogP ≈ 4.1
Predicted CNS drug-like property context suggests lower lipophilicity vs. comparators.
In silico prediction only; experimental BBB permeability data required.
CNS drug discovery Physicochemical properties Blood-brain barrier permeability

Research & Discovery Applications


MAO-A Pathway Dissection Tool

With a >4,600-fold selectivity for MAO-A over MAO-B as demonstrated in bovine brain mitochondrial assays [1], this compound can be employed as a research tool to selectively inhibit MAO-A in cellular and ex vivo models of serotonergic and noradrenergic neurotransmission. Its high selectivity index reduces ambiguity arising from concurrent MAO-B inhibition, enabling clearer interpretation of MAO-A-specific contributions to neurotransmitter metabolism, oxidative stress, and neuroinflammation in depression and Parkinson's disease models.

SAR Scaffold for CNS Therapeutics

The m-tolyl-cyclobutane-amino alcohol core, with its predicted favorable CNS physicochemical properties (TPSA 46.25 Ų, LogP 1.35) , serves as a versatile starting point for medicinal chemistry optimization. Researchers can explore modifications of the aminomethyl group, the hydroxyl group, or the aromatic ring to systematically investigate the impact on MAO-A potency, selectivity, and pharmacokinetics. The commercial availability of the compound at gram scale (e.g., by ChemScene) facilitates multi-step synthetic derivatization.

Cross-Species Selectivity Benchmarking

Given the species-dependent variations in MAO-A and MAO-B inhibitor sensitivities [2], this compound's bovine-derived IC50 data provides a useful benchmark for comparative enzymology studies. Researchers can profile this compound alongside established inhibitors like moclobemide across human, rat, and mouse MAO preparations to elucidate species-specific pharmacophore requirements for subtype selectivity.

Application
Selection Property
Validation Focus
MAO-A pathway studies
MAO-A subtype selectivity context
Serotonergic/noradrenergic signaling and oxidative stress models
CNS scaffold optimization
CNS physicochemical property context
BBB penetration prediction and SAR profiling
Cross-species enzyme profiling
Species-dependent inhibition context
Comparative enzymology and pharmacophore mapping
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